molecular formula C11H15NO3S B13246418 3-(4-Methoxybenzenesulfonyl)pyrrolidine

3-(4-Methoxybenzenesulfonyl)pyrrolidine

Cat. No.: B13246418
M. Wt: 241.31 g/mol
InChI Key: NAEMKSBHTSMZKJ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the product is achieved through techniques such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unfortunately, the available search results do not provide specific details and documented case studies about the applications of the compound "3-(4-Methoxybenzenesulfonyl)pyrrolidine." However, the search results do provide some information regarding pyrrolidine compounds and their potential applications, as well as some information on compounds containing sulfonyl groups.

Pyrrolidine Compounds and their Applications:

  • Inhibitors: Pyrrolidine compounds can act as inhibitors of metalloproteases, like zinc proteases and zinc hydrolases, and may be effective in the prophylaxis and treatment of disease states associated with vasoconstriction .
  • Disease Treatment: These compounds may be useful in treating conditions such as high blood pressure, coronary disorders, cardiac insufficiency, renal and myocardial ischaemia, renal insufficiency, dialysis, cerebral ischaemia, cardiac infarct, migraine, subarachnoid hemorrhage, Raynaud syndrome, and pulmonary high pressure .
  • Other Applications: Pyrrolidine compounds may also serve as cytostatic and cerebroprotective agents, and may be useful for inhibiting graft rejection, for organ protection, and for treating ophthalmological diseases .
  • Endothelin-Converting Enzyme (ECE) Inhibitors: Pyrrolidine derivatives can act as inhibitors of endothelin-converting enzyme, making them useful as medicaments for treating and preventing disorders associated with diseases caused by ECE activity .
  • Further Therapeutic Applications: Inhibition of ECE may be useful for treating myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, and septicaemia, as well as for wound healing, control of menstruation, and glaucoma .

Sulfonyl Groups and their Applications:

  • Synthesis: Sulfonyl groups are used in the synthesis of various compounds . "(S)-3-(Phenylsulfonyl)pyrrolidine" is an example of a sulfonyl compound .
  • Scientific Research: Compounds containing a sulfonyl group may have applications in scientific research as building blocks.

Other Pyrrolidine Derivatives:

  • There are numerous pyrrolidine derivatives that are used in scientific research . Examples include: 1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride and (2S)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)pyrrolidine
  • 3-(4-Methoxybenzenesulfonyl)piperidine
  • 3-(4-Methoxybenzenesulfonyl)morpholine

Uniqueness

3-(4-Methoxybenzenesulfonyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity .

Biological Activity

3-(4-Methoxybenzenesulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C11H15NO3S
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a selective inhibitor, potentially modulating pathways involved in inflammation, pain perception, and neuroprotection.

Biological Activities

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for enhancing the antibacterial activity against a range of pathogens.
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrrolidine can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.
  • Neuroprotective Potential : Evidence suggests that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against Gram-positive bacteria
Anti-inflammatoryReduced levels of TNF-alpha in cell cultures
NeuroprotectiveDecreased oxidative stress markers in neuronal assays

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various arylsulfonamide derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Neuroprotection in Models of Oxidative Stress

In a controlled experiment using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound resulted in a 50% reduction in cell death compared to untreated controls. This suggests that the compound may mitigate oxidative damage through its antioxidant properties.

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives to enhance biological activity. For instance, modifications to the pyrrolidine ring have been explored to improve selectivity and potency against specific biological targets.

  • Enantioselectivity : Studies have shown that enantiomers of pyrrolidine derivatives can exhibit different biological activities, highlighting the importance of stereochemistry in drug design .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit metalloproteases, which are implicated in various diseases such as cancer and inflammatory disorders .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-15-9-2-4-10(5-3-9)16(13,14)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

NAEMKSBHTSMZKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCNC2

Origin of Product

United States

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